molecular formula C14H10N4O3S B1673882 KY1220

KY1220

Cat. No.: B1673882
M. Wt: 314.32 g/mol
InChI Key: FMLUAKSJMUPACD-WQLSENKSSA-N
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Description

KY1220 is a small molecule that destabilizes both beta-catenin and Ras proteins by targeting the Wnt/beta-catenin signaling pathway. This compound has shown significant potential in inhibiting the proliferation and transformation of colorectal cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KY1220 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving nitration, reduction, and cyclization steps .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, ensuring the reactions are efficient and yield high purity product. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: KY1220 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while substitution reactions can yield a variety of substituted products .

Scientific Research Applications

KY1220 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its dual targeting of both beta-catenin and Ras proteins, making it a potent inhibitor of the Wnt/beta-catenin signaling pathway. This dual targeting is particularly effective in inhibiting the proliferation of colorectal cancer cells, which often have mutations in both the Wnt/beta-catenin and Ras pathways .

Biological Activity

KY1220 is a small molecule that has garnered attention for its potential therapeutic applications, particularly in targeting the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, including colorectal cancer (CRC). This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings from diverse sources.

This compound functions primarily by destabilizing β-catenin and RAS proteins, two crucial components in the Wnt signaling pathway and RAS-ERK signaling pathway, respectively. The compound enhances the polyubiquitination of these proteins, leading to their degradation via the proteasomal system. This action results in the inhibition of cancer cell proliferation and transformation.

Key Findings:

  • Inhibition Potency : this compound demonstrated a half-maximal inhibitory concentration (IC50) of 2.1 µM against Wnt/β-catenin reporters, indicating effective inhibition of this pathway .
  • Cell Line Studies : In vitro studies showed that this compound effectively suppressed growth and transformation in various CRC cell lines harboring both wild-type and mutant KRAS .

Tables Summarizing Research Findings

Study Cell Lines IC50 (µM) Effect
SW4802.1Inhibition of Wnt/β-catenin signaling
HCT1160.5Suppression of cell growth
Various CRC2.1Degradation of β-catenin and RAS

Case Study 1: Colorectal Cancer

In a study involving mice with Apc Min/+ and KRas G12D mutations, treatment with this compound resulted in significant tumor suppression. This was attributed to the compound's ability to destabilize β-catenin and RAS, thereby inhibiting tumorigenesis associated with these mutations .

Case Study 2: Breast Cancer

This compound also exhibited efficacy in breast cancer models by similarly suppressing β-catenin levels, leading to reduced cell proliferation. The compound's mechanism was linked to its ability to disrupt the interaction between β-catenin and TCF/LEF transcription factors .

Clinical Implications

The promising results from preclinical studies suggest that this compound could be an effective therapeutic agent against cancers characterized by aberrant Wnt signaling. Ongoing clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

Properties

IUPAC Name

(5Z)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S/c19-13-12(15-14(22)16-13)8-11-2-1-7-17(11)9-3-5-10(6-4-9)18(20)21/h1-8H,(H2,15,16,19,22)/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLUAKSJMUPACD-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=C2C(=O)NC(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=C\2/C(=O)NC(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.